molecular formula C13H15NO4 B14013719 Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate CAS No. 64686-53-9

Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate

Cat. No.: B14013719
CAS No.: 64686-53-9
M. Wt: 249.26 g/mol
InChI Key: AXKZCGMOHWBGNY-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate is a synthetic organic compound that belongs to the class of dioxazole derivatives This compound is characterized by its unique structure, which includes a dioxazole ring fused with a carboxylate group, a phenyl group, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with isocyanates, followed by cyclization to form the dioxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate can be compared with other similar compounds, such as:

    Phenylacetone: A related compound with a phenyl group and a ketone functional group.

    Cinnamaldehyde: Contains a phenyl group and an aldehyde functional group.

    Indole derivatives: Compounds with a fused benzene and pyrrole ring structure.

The uniqueness of this compound lies in its dioxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

64686-53-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 5-phenyl-3-propan-2-yl-1,2,4-dioxazole-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-9(2)13(12(15)16-3)14-11(17-18-13)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

AXKZCGMOHWBGNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(N=C(OO1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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